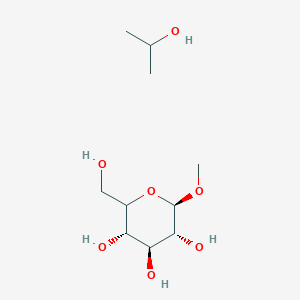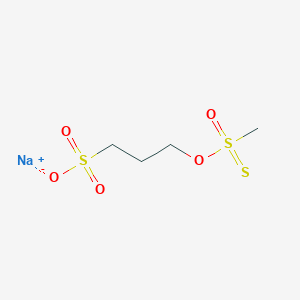
2-Trifluroacetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoroacetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl fluoride (F3ATAG) is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. F3ATAG is a fluorinated derivative of 2-deoxy-beta-D-glucopyranosyl fluoride (DGF), an intermediate in the synthesis of various oligosaccharides. F3ATAG has been studied for its potential to act as a glycosyl donor in the synthesis of oligosaccharides, and its ability to act as a structural probe for the study of carbohydrate-protein interactions. This article will discuss the synthesis method of F3ATAG, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis of Fluoroglucosaminides
A method has been developed for synthesizing 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-beta-D-glucopyranose, which is further processed to create various fluoroglucosaminides, including methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide (Markina & Voznyi, 2008).
Fluorination Processes
Research outlines a direct conversion process of D-glucal to 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose by reaction with fluorine, underscoring a method for preparing these compounds in moderate yields (Ido et al., 1977).
Studies on Fluorinated Carbohydrates
Studies detailing the addition of "CIF" to D-glucal triacetate have been conducted, highlighting the production of 2-chloro-2-deoxy-D-glycopyranosyl fluoride triacetates and emphasizing their structural analysis through nuclear magnetic resonance (Hall & Manville, 1969).
Glycosylation and Glycopeptide Synthesis
Glycosylation Processes
Detailed glycosylation methods have been reported, where compounds like 3,4,6-Tri-O-acetyl-D-glucose-oxazoline are utilized for O-glycosylating resin-bound peptides. These processes are critical for creating specific glycopeptides (Hollósi et al., 1991).
Synthesis of Glycosylated Derivatives
Techniques for synthesizing various glycosylated derivatives, such as 2-Deoxy-2-fluoro-β-laminaribiosyl Fluoride, have been elaborated, showcasing the creation of complex glycosyl structures and their potential applications in various fields (Scaffidi et al., 2007).
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMBPUJJIQYHPU-LZQZFOIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)


![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)


![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)






